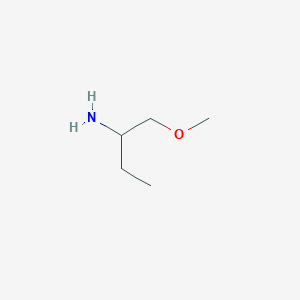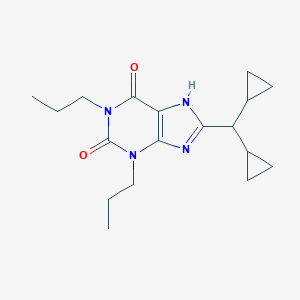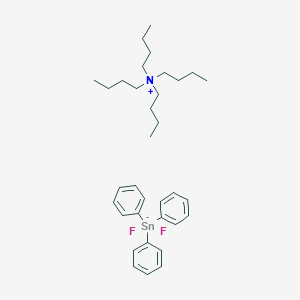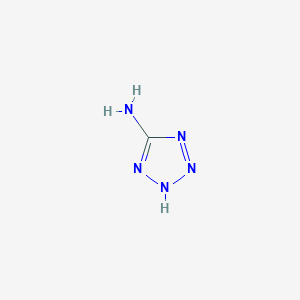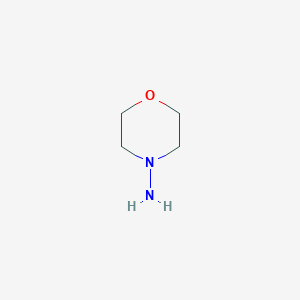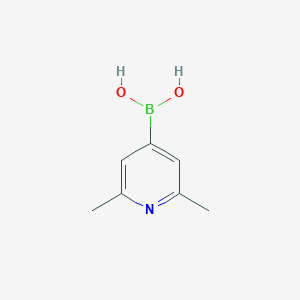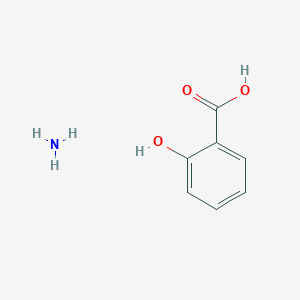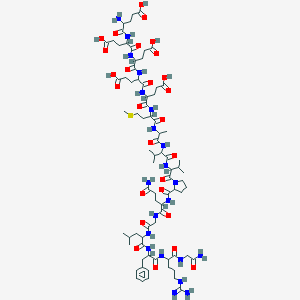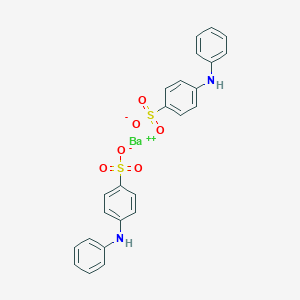
Diphénylamine-4-sulfonate de baryum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anilinobenzenesulfonate;barium(2+) is a chemical compound with the molecular formula (C12H10NO3S)2BaThis compound is commonly used as a redox indicator in various titration processes due to its ability to form colored complexes with metal ions .
Applications De Recherche Scientifique
4-anilinobenzenesulfonate;barium(2+) has several scientific research applications:
Biology: Employed in biochemical assays to study redox reactions in biological systems.
Medicine: Investigated for potential use in diagnostic assays due to its ability to form colored complexes with metal ions.
Industry: Utilized in the production of dyes and pigments, improving product quality and efficiency.
Mécanisme D'action
Target of Action
Barium diphenylamine-4-sulfonate, also known as Diphenylamine-4-sulfonic acid barium salt or Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1), is primarily used in redox titration . Its primary targets are the analytes in a solution that undergo a redox reaction. The compound forms colored complexes with metal ions , making it a useful indicator for estimating the concentration of these ions.
Mode of Action
The compound interacts with its targets (analytes) through a redox reaction . In this process, one species is reduced (gains electrons), and the other is oxidized (loses electrons). Barium diphenylamine-4-sulfonate acts as an indicator in this reaction, changing color to signal the end point of the titration.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Barium diphenylamine-4-sulfonate is limited. Its solubility is reported to be 50 mg/ml, which can influence its bioavailability . The compound’s solubility can affect its absorption and distribution within the body, and thus its pharmacokinetic profile .
Result of Action
The primary result of Barium diphenylamine-4-sulfonate’s action is the indication of the end point in a redox titration . By changing color, it signals the completion of the reaction, allowing for the quantification of the analyte in the solution.
Action Environment
The action of Barium diphenylamine-4-sulfonate can be influenced by various environmental factors. For instance, its solubility and thus its effectiveness as a titration agent can be affected by the solvent used . The compound’s solubility decreases with an increasing ratio of acetonitrile in acetonitrile-water mixtures . Temperature also influences the compound’s solubility, with higher temperatures leading to increased solubility .
Analyse Biochimique
Biochemical Properties
It is known that the compound is soluble in water , which suggests that it could potentially interact with various biomolecules in aqueous environments
Temporal Effects in Laboratory Settings
The temporal effects of Barium diphenylamine-4-sulfonate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied. It is known that the compound is suitable for redox titration , suggesting that it may be stable under certain conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) typically involves the sulfonation of diphenylamine followed by the neutralization with barium hydroxide. The reaction conditions include:
Sulfonation: Diphenylamine is reacted with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with barium hydroxide to form the barium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained in the form of a powder with high assay values (≥95%) .
Analyse Des Réactions Chimiques
Types of Reactions
4-anilinobenzenesulfonate;barium(2+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylamine-4-sulfonic acid sodium salt: Similar in structure but contains sodium instead of barium.
Diphenylamine-4-sulfonic acid: The parent compound without the barium salt.
Benzenesulfonic acid: Lacks the phenylamino group and barium salt.
Uniqueness
4-anilinobenzenesulfonate;barium(2+) is unique due to its specific combination of the sulfonic acid group and barium salt, which enhances its ability to form stable colored complexes with metal ions. This makes it particularly useful as a redox indicator in various analytical applications .
Propriétés
Numéro CAS |
6211-24-1 |
|---|---|
Formule moléculaire |
C12H11BaNO3S |
Poids moléculaire |
386.61 g/mol |
Nom IUPAC |
4-anilinobenzenesulfonate;barium(2+) |
InChI |
InChI=1S/C12H11NO3S.Ba/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16); |
Clé InChI |
CTWPNQULKVDWQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Ba+2] |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O.[Ba] |
Key on ui other cas no. |
6211-24-1 |
Pictogrammes |
Irritant |
Synonymes |
Diphenylamine-4-sulfonic acid barium salt |
Origine du produit |
United States |
Q1: How does the solubility of Barium diphenylamine-4-sulfonate (BDPA) change in Acetonitrile-Water mixtures?
A: Research suggests that the solubility of BDPA is influenced by the composition of Acetonitrile-Water (AN-H2O) mixtures. As the proportion of acetonitrile increases in the mixture, the solubility of BDPA decreases. [] This observation implies that BDPA is more soluble in water than in acetonitrile.
Q2: What happens to the electrostriction volume of BDPA in different Acetonitrile-Water mixtures?
A: Studies show that BDPA exhibits negative electrostriction volumes in AN-H2O mixtures. [] Interestingly, the magnitude of these negative values increases with a higher percentage of acetonitrile in the mixture. This observation indicates a greater compression of the solvent molecules around the BDPA ions in solvent systems with higher acetonitrile content.
Q3: What is a known application of Barium diphenylamine-4-sulfonate?
A: Barium diphenylamine-4-sulfonate is utilized as a metal antioxidant in lubricating oil compositions for fluid dynamic bearings. [] This application leverages the antioxidant properties of BDPA to enhance the stability and performance of the lubricating oil, particularly in demanding applications like hard disk drives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


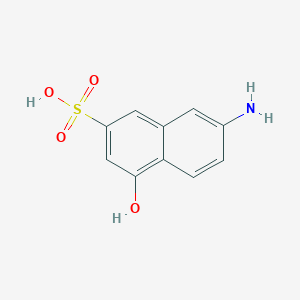
![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)
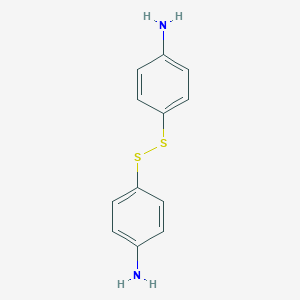

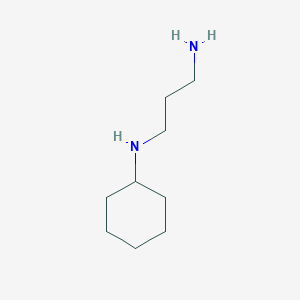
![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
